Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate
Overview
Description
Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H16BrNO3 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and are used in the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in therapeutic effects .
Biochemical Pathways
This compound, like other indole derivatives, may affect several biochemical pathways . The specific pathways and downstream effects depend on the targets of the compound and the specific cellular context
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects . These effects can include changes in cellular signaling, gene expression, and metabolic activity, among others
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include the chemical environment within the body, such as pH and temperature, as well as external factors such as light and humidity . Understanding these influences can be important for optimizing the use of this compound in therapeutic applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-4-hydroxy-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-7-6-8-10(15)5-4-9(14)11(8)16/h4-5,16H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYERGTSMRWEZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672857 | |
Record name | tert-Butyl 5-bromo-4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-53-1 | |
Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-4-hydroxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-bromo-4-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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